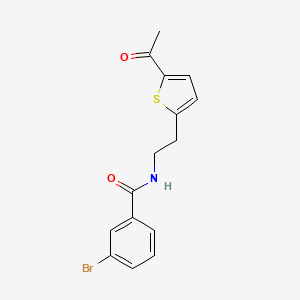

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

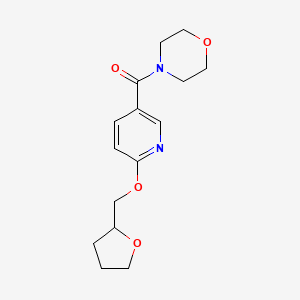

Overview

Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide” is a complex chemical compound that is part of the thiophene family . Thiophene and its derivatives are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods. One such method is the Gewald synthesis . In this method, ethylcyanoacetate and cyclohexanone are reacted with sulphur at room temperature with continuous stirring in the presence of diethylamine . This results in the formation of intermediate-1 .Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed by FTIR, MS and 1H-NMR . These techniques provide detailed information about the molecular structure of the compound, including the types of bonds present and their arrangement in the molecule .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, they can undergo protodeboronation, a radical approach that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

Thiophene, the core structure in the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Antioxidant Potential

Research on new nitrogen-containing bromophenols isolated from marine red algae demonstrated significant radical scavenging activity. These compounds, including various bromophenol derivatives, showed potent activity against DPPH radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Synthetic Methodologies

The development of selenium-containing heterocycles from isoselenocyanates highlights advanced synthetic techniques for creating compounds with potential biological activities. These methodologies could be applicable to the synthesis and study of "N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide" for exploring its biological properties (Zhou et al., 2000).

Analgesic and Anti-inflammatory Activities

A study on analgesic and anti-inflammatory effects of some benzanilides suggests that compounds with benzamide components can exhibit significant biological activities. This finding indicates that "this compound" may also hold potential for pharmacological applications in treating pain and inflammation (Oskay et al., 1989).

Antibacterial and Antifungal Properties

Synthesis and evaluation of novel 3-bromo-2-acetylthiophene chalcones and their derivatives demonstrated promising anti-inflammatory, analgesic, and antimicrobial activities. This suggests that "this compound" could be explored for its antimicrobial potential, considering the structural similarities with these compounds (Ashalatha et al., 2009).

Molecular Docking and Antibacterial Evaluation

A study on the synthesis, molecular docking, and antibacterial evaluation of derivatives highlights the importance of structural analysis in identifying potential antibacterial agents. This approach could be valuable in assessing the "this compound" for similar applications (Ravichandiran et al., 2015).

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could lead to the discovery of new drugs with more effective pharmacological activity .

properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJGFVBGZACGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)

![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)